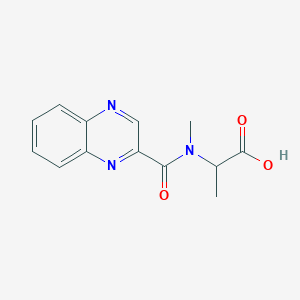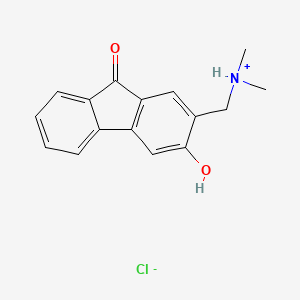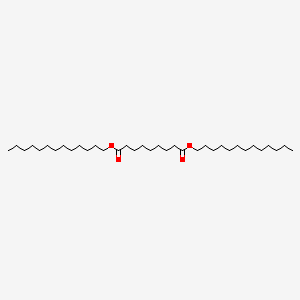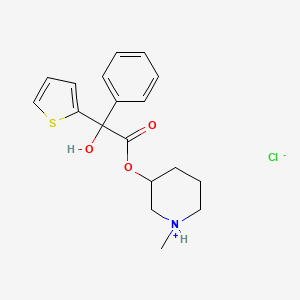
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride involves several steps. One common method starts with the preparation of ethyl 1-methylpiperidine-3-carboxylate (nipecotate) by hydrogenating the quaternary salt of ethyl pyridine-3-carboxylate . This intermediate is then reacted with bromothiophene in the presence of magnesium turnings in dry ether to form (1-methyl-3-piperidyl)di(2-thienyl)carbinol . The carbinol is dehydrated using a mixture of hydrochloric and sulfuric acids to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation and dehydration processes. The use of rotating steel autoclaves and Raney nickel catalysts is common in the hydrogenation step . The dehydration step is often carried out using formic acid or other strong acids to ensure high yields .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, Raney nickel catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and piperidine rings.
Reduction: Reduced forms of the thienyl ring.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride has various applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects are believed to be mediated through its interaction with the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-piperidylidene-2-thienylmethane citrate: Another piperidine derivative with similar structural features.
1-Methyl-3-piperidylidene-2-thienylcarbinol: A closely related compound used in similar applications.
Uniqueness
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride is unique due to its specific combination of the piperidine and thienyl moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
36616-49-6 |
|---|---|
Molekularformel |
C18H22ClNO3S |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
(1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;chloride |
InChI |
InChI=1S/C18H21NO3S.ClH/c1-19-11-5-9-15(13-19)22-17(20)18(21,16-10-6-12-23-16)14-7-3-2-4-8-14;/h2-4,6-8,10,12,15,21H,5,9,11,13H2,1H3;1H |
InChI-Schlüssel |
QHFKYIZPFKOCOP-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



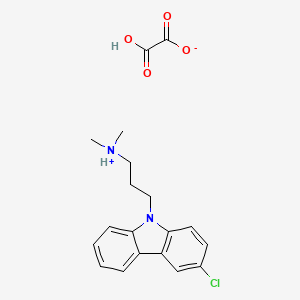

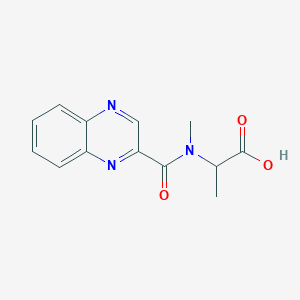
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
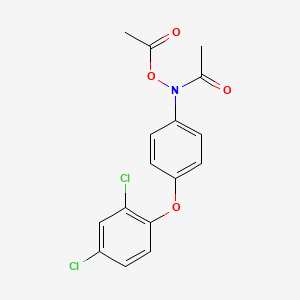
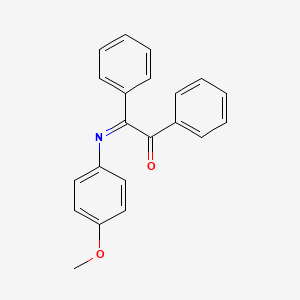


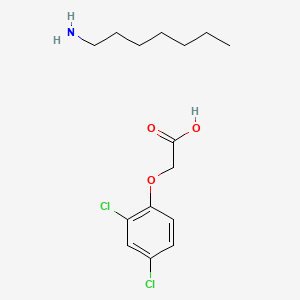
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
